molecular formula C17H14O4 B191138 7,3'-Dimethoxyflavone CAS No. 6802-49-9

7,3'-Dimethoxyflavone

Cat. No.: B191138
CAS No.: 6802-49-9
M. Wt: 282.29 g/mol
InChI Key: GUHXVSRRBMHSSC-UHFFFAOYSA-N
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Description

7,3’-Dimethoxyflavone is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 7,3’-Dimethoxyflavone has garnered attention due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dimethoxyflavone typically involves the methylation of flavone derivatives. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to achieve the desired dimethoxy substitution on the flavone core.

Industrial Production Methods: Industrial production of 7,3’-Dimethoxyflavone may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7,3’-Dimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of dihydroflavones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavone derivatives.

    Reduction: Dihydroflavones.

    Substitution: Various substituted flavones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various models.

    Industry: Utilized in the development of natural health products and cosmetics due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 7,3’-Dimethoxyflavone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.

    Anticancer Activity: 7,3’-Dimethoxyflavone induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

7,3’-Dimethoxyflavone can be compared with other similar flavonoid compounds:

    5-Hydroxy-3,7-dimethoxyflavone: Exhibits similar biological activities but with variations in potency and specificity.

    5,7-Dimethoxyflavone: Another closely related compound with comparable antioxidant and anti-inflammatory properties.

    5-Hydroxy-7,4’-dimethoxyflavone: Known for its unique anti-inflammatory and anticancer activities.

Uniqueness: 7,3’-Dimethoxyflavone stands out due to its specific substitution pattern, which influences its biological activity and interaction with molecular targets. Its unique structure allows for distinct pharmacological properties compared to other flavonoids.

Properties

CAS No.

6802-49-9

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)16-10-15(18)14-7-6-13(20-2)9-17(14)21-16/h3-10H,1-2H3

InChI Key

GUHXVSRRBMHSSC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)OC

6802-49-9

Origin of Product

United States

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